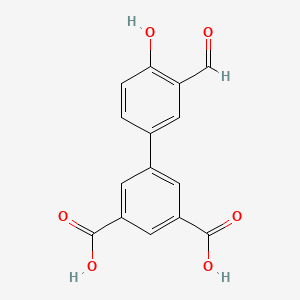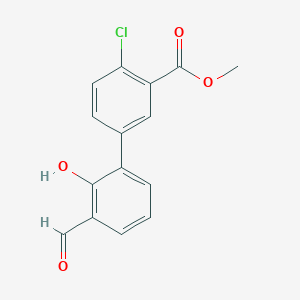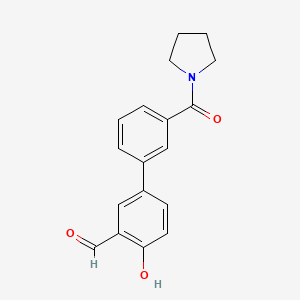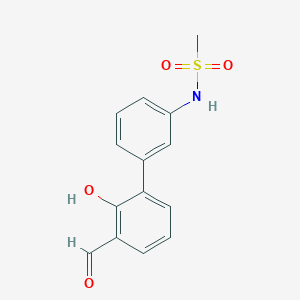
2-Formyl-6-(3-methylsulfonylaminophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-6-(3-methylsulfonylaminophenyl)phenol (2F6MPP) is an organosulfur compound with a phenolic group at the para position of the formyl group. This compound has been studied extensively for its potential applications in the fields of chemistry, biology, and medicine.
Mecanismo De Acción
2-Formyl-6-(3-methylsulfonylaminophenyl)phenol, 95% has been shown to act as an antioxidant, anti-inflammatory, and anti-cancer agent. It has been shown to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. Finally, it has been shown to inhibit the growth of certain cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
2-Formyl-6-(3-methylsulfonylaminophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can protect cells from oxidative stress, reduce inflammation, and inhibit the growth of certain cancer cells. In vivo studies have also shown that it can reduce inflammation and protect cells from oxidative stress. Additionally, it has been shown to reduce the risk of cardiovascular disease and lower blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Formyl-6-(3-methylsulfonylaminophenyl)phenol, 95% in lab experiments has several advantages. First, it is relatively easy to synthesize and can be used in a variety of experiments. Second, it has been shown to have a variety of biochemical and physiological effects, making it useful for studying the effects of antioxidants, anti-inflammatories, and anti-cancer agents. However, there are also some limitations to its use. For example, it is not very stable and can easily degrade in the presence of light or oxygen. Additionally, it is not very soluble in water, making it difficult to use in some experiments.
Direcciones Futuras
There are several potential future directions for the research of 2-Formyl-6-(3-methylsulfonylaminophenyl)phenol, 95%. First, further studies should be conducted to determine its pharmacokinetics and pharmacodynamics. Second, more studies should be conducted to explore its potential applications in the fields of chemistry, biology, and medicine. Third, further studies should be conducted to better understand its mechanism of action and the underlying biochemical and physiological effects. Finally, further studies should be conducted to explore its potential as a drug for the treatment of various diseases.
Métodos De Síntesis
2-Formyl-6-(3-methylsulfonylaminophenyl)phenol, 95% can be synthesized via a three-step process. The first step involves the reaction of 3-methylsulfonylaminophenol with formaldehyde in the presence of sulfuric acid. This reaction produces a Schiff base, which is then reduced to 2-Formyl-6-(3-methylsulfonylaminophenyl)phenol, 95% using sodium borohydride. The final product is then purified by column chromatography.
Aplicaciones Científicas De Investigación
2-Formyl-6-(3-methylsulfonylaminophenyl)phenol, 95% has been studied for its potential applications in the fields of chemistry, biology, and medicine. In chemistry, it has been used as a reagent for the synthesis of other compounds. In biology, it has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. In medicine, it has been studied for its potential use as a drug for the treatment of various diseases.
Propiedades
IUPAC Name |
N-[3-(3-formyl-2-hydroxyphenyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-20(18,19)15-12-6-2-4-10(8-12)13-7-3-5-11(9-16)14(13)17/h2-9,15,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKMYEKDLMSAJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685365 |
Source


|
| Record name | N-(3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-(3-methylsulfonylaminophenyl)phenol | |
CAS RN |
1261945-24-7 |
Source


|
| Record name | N-(3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378941.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378943.png)
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378945.png)
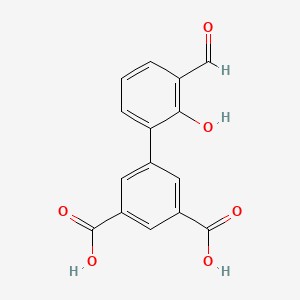
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378958.png)
